(S)-3-Cyclopropylmorpholine
Overview
Description
(S)-3-Cyclopropylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cyclopropylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with epichlorohydrin, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to facilitate large-scale synthesis while maintaining the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cyclopropylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-Cyclopropylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in the development of drugs targeting neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Cyclopropylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the morpholine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor function, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Cyclopropylmorpholine: The enantiomer of (S)-3-Cyclopropylmorpholine, differing in its stereochemistry.
Cyclopropylamine: A simpler analog lacking the morpholine ring.
Morpholine: The parent compound without the cyclopropyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both the cyclopropyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-3-cyclopropylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPQNHKRHERBF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728747 | |
Record name | (3S)-3-Cyclopropylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270264-56-6 | |
Record name | (3S)-3-Cyclopropylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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